molecular formula C23H21N5O6 B12000960 2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide

2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B12000960
M. Wt: 463.4 g/mol
InChI Key: BIAMZHAXESYMHG-DHRITJCHSA-N
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Description

2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes an isonicotinoylhydrazono group, a methoxyphenoxy moiety, and a nitrophenylacetamide segment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps. One common method includes the condensation of 2-methoxy-4-formylphenol with isonicotinoylhydrazide to form the hydrazone intermediate. This intermediate is then reacted with 2-methyl-5-nitrophenylacetic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also participate in electron transfer reactions, affecting cellular redox states.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide
  • 2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-nitrophenyl)acetamide

Uniqueness

2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the presence of both the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in a single molecule provides a versatile platform for further modifications and applications.

Properties

Molecular Formula

C23H21N5O6

Molecular Weight

463.4 g/mol

IUPAC Name

N-[(E)-[3-methoxy-4-[2-(2-methyl-5-nitroanilino)-2-oxoethoxy]phenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C23H21N5O6/c1-15-3-5-18(28(31)32)12-19(15)26-22(29)14-34-20-6-4-16(11-21(20)33-2)13-25-27-23(30)17-7-9-24-10-8-17/h3-13H,14H2,1-2H3,(H,26,29)(H,27,30)/b25-13+

InChI Key

BIAMZHAXESYMHG-DHRITJCHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC

Origin of Product

United States

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